

Paspaline indole diterpenoid classification

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Compound of Interest

Compound Name: *Paspaline*

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An In-depth Technical Guide to the Classification of **Paspaline** Indole Diterpenoids

Introduction

Indole diterpenoids (IDTs) are a large and structurally diverse class of secondary metabolites produced predominantly by filamentous fungi, particularly species from the *Aspergillus*, *Penicillium*, and *Claviceps* genera.^{[1][2][3]} These compounds are characterized by a common core structure that fuses an indole moiety, derived from tryptophan, with a cyclic diterpene skeleton originating from geranylgeranyl diphosphate (GGPP).^{[1][2][3]} The hexacyclic compound, **paspaline**, is a key biosynthetic intermediate for a vast number of these metabolites, making it the foundational member of the most significant group of IDTs.^{[4][5][6]}

Paspaline-derived indole diterpenoids exhibit a wide array of potent biological activities, including tremorgenic, neurotoxic, insecticidal, cytotoxic, and ion channel-modulating effects.^{[1][3][6]} This range of activities has made them subjects of intense research, both as mycotoxins of concern in agriculture and as potential lead compounds for pharmaceutical drug discovery.^[6] This guide provides a detailed classification of **paspaline**-derived IDTs, outlines their biosynthetic origins, summarizes their biological activities, and details common experimental protocols for their study.

Classification of Paspaline-Derived Indole Diterpenoids

The classification of **paspaline** indole diterpenoids is primarily based on the structural modifications of the core **paspaline** skeleton that arise from the actions of various tailoring

enzymes in their respective biosynthetic pathways.[5][6][7] While **paspaline** itself represents the simplest member, subsequent enzymatic reactions such as oxidations, prenylations, and rearrangements give rise to several distinct subgroups.[8] The paxilline-type indole diterpenoids are the largest and most structurally varied group.[1]

The primary subgroups include:

- **Paxilline Subgroup:** Characterized by oxidative cleavage at C12 of the **paspaline** core. Paxilline is a key precursor for other complex IDTs like the penitrems.[8]
- **Paspalinine/Shearinine Subgroup:** These compounds result from hydroxylation at C13 and subsequent oxidative cyclization at C7, often forming a dioxolane motif.[8]
- **Penitrem Subgroup:** A complex family derived from the paxilline pathway, featuring additional prenylations of the indole ring and further cyclizations. They are known for their potent tremorgenic activity.
- **Lolitrems and Terpendole Subgroups:** Formed through various complex enzymatic steps and rearrangements from the **paspaline** core.[7]
- **Janthitrem Subgroup:** Another class of IDTs derived from the **paspaline** scaffold through distinct biosynthetic pathways.[7]
- **Aflatrem Subgroup:** Structurally related to paspalinine and sharing a similar backbone.[1]

Data Presentation: Biological Activities

The diverse structures of **paspaline** derivatives lead to a wide range of biological activities. Many compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.

Class/Compound	Target/Assay	Quantitative Data	Source
Paspaline	Cytotoxicity vs. U2OS cells	83.4% inhibition @ 1 μ M	[3]
Paspaline C	Cytotoxicity vs. JeKo-1 cells	71.2% inhibition @ 1 μ M	[3]
Paspaline	RSL3-induced ferroptosis	EC50 = 0.21 μ M	
13-Deoxypaxilline	RSL3-induced ferroptosis	EC50 = 2.88 μ M	
Penitrem A	Cell Invasion Assay	Highest activity among tested penitrems	[1]
Penitrem B	Cytotoxicity vs. Leukemia cells	Selective activity	[1]
Rhizovarin F	Cytotoxicity vs. MCF-7 cells	IC50 = 18 μ M	[1]
Rhizovarin F	Cytotoxicity vs. A549 cells	IC50 = 30 μ M	[1]
13-deoxy- β -aflatrem	Cytotoxicity vs. MCF-7 cells	IC50 = 20 μ M	[1]
13-deoxy- β -aflatrem	Cytotoxicity vs. A549 cells	IC50 = 18 μ M	[1]

Biosynthesis and Experimental Protocols

Core Biosynthetic Pathway of Paspaline

The biosynthesis of **paspaline** is a conserved pathway that serves as the entry point for the creation of hundreds of structurally diverse indole diterpenoids.[9] It begins with two primary metabolic precursors, geranylgeranyl diphosphate (GGPP) and tryptophan.[1][5] In *Penicillium paxilli*, four key enzymes encoded by the pax gene cluster (PaxG, PaxC, PaxM, and PaxB) are required to synthesize **paspaline**. [4][5]

- PaxG (GGPP synthase): Catalyzes the formation of GGPP.[9]
- PaxC (Prenyltransferase): Attaches the geranylgeranyl moiety to the indole ring of tryptophan, forming 3'-geranylgeranylindole (3'-GGI), the first dedicated step in the pathway. [9]
- PaxM (FAD-dependent monooxygenase): Epoxidizes the third olefinic moiety of the diterpene tail of 3'-GGI.[9]
- PaxB (Terpene cyclase): Catalyzes a complex and specific cyclization cascade to produce the hexacyclic **paspaline** skeleton.[9]

Experimental Protocols

This protocol describes a general workflow for obtaining pure indole diterpenoids from fungal cultures.

- Fungal Fermentation: The selected fungal strain (e.g., *Penicillium* sp.) is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.
- Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent like ethyl acetate or methanol to isolate the crude mixture of metabolites.
- Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques. This typically starts with column chromatography over silica gel or Sephadex LH-20 to achieve initial fractionation.[10]
- Purification: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[10]

The structures of isolated indole diterpenoids are determined using a combination of spectroscopic methods.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry.
 - 1D NMR: ^1H and ^{13}C spectra provide information on the types and numbers of protons and carbons.
 - 2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.[\[2\]](#) NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry by identifying protons that are close in space.[\[10\]](#)
- Electronic Circular Dichroism (ECD): Experimental ECD spectra are compared with calculated spectra to determine the absolute configuration of the molecule.[\[2\]](#)

This protocol outlines a common method for assessing the cytotoxic activity of purified compounds against cancer cell lines, as referenced in the literature for **paspaline** derivatives.[\[3\]](#)

- Cell Culture: Human cancer cell lines (e.g., U2OS, JeKo-1, MCF-7) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO_2) until they reach logarithmic growth phase.[\[3\]](#)
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The purified indole diterpenoid is dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

- Absorbance Measurement: The absorbance of each well is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

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